molecular formula C19H17Cl2FN6O B2785590 N2-(3,4-dichlorophenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine CAS No. 898611-51-3

N2-(3,4-dichlorophenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2785590
CAS No.: 898611-51-3
M. Wt: 435.28
InChI Key: PBTAUYFYAPPETO-UHFFFAOYSA-N
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Description

N2-(3,4-dichlorophenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a synthetic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of dichlorophenyl, fluorophenyl, and morpholinyl groups attached to a triazine core. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Properties

IUPAC Name

2-N-(3,4-dichlorophenyl)-4-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2FN6O/c20-15-6-5-14(11-16(15)21)24-18-25-17(23-13-3-1-12(22)2-4-13)26-19(27-18)28-7-9-29-10-8-28/h1-6,11H,7-10H2,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTAUYFYAPPETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)Cl)Cl)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-dichlorophenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions. This often involves the use of cyanuric chloride as a starting material, which undergoes nucleophilic substitution reactions to form the triazine ring.

    Introduction of Substituents: The dichlorophenyl, fluorophenyl, and morpholinyl groups are introduced through subsequent substitution reactions. These reactions are typically carried out in the presence of suitable catalysts and solvents to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N2-(3,4-dichlorophenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the triazine core.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution pattern.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine or alcohol derivatives.

Scientific Research Applications

N2-(3,4-dichlorophenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N2-(3,4-dichlorophenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Cellular Processes: Influencing processes such as cell division, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • N2-(3,4-dichlorophenyl)-N4-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine
  • N2-(3,4-dichlorophenyl)-N4-(4-bromophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine
  • N2-(3,4-dichlorophenyl)-N4-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Uniqueness

N2-(3,4-dichlorophenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

N2-(3,4-dichlorophenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the class of 1,3,5-triazines. This class is recognized for its diverse biological activities and applications in medicinal chemistry. The compound's unique structural features contribute to its potential as a therapeutic agent, particularly in oncology and other disease areas.

Chemical Structure and Properties

The molecular formula for this compound is C19H19ClF2N6OC_{19}H_{19}ClF_2N_6O with a molecular weight of approximately 420.8 g/mol. The structure includes a central triazine ring with various substituents that enhance its biological activity.

PropertyValue
Molecular FormulaC19H19ClF2N6O
Molecular Weight420.8 g/mol
IUPAC NameThis compound
CAS Number1179379-69-1

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. Research indicates that compounds with similar structures often inhibit critical pathways involved in cancer progression by modulating the activity of enzymes and receptors associated with cell growth and survival.

Key Mechanisms:

  • Inhibition of Kinase Activity : The compound may inhibit pathways involving phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are pivotal in cancer cell proliferation and survival.
  • Cell Cycle Regulation : By affecting cyclin-dependent kinases (CDKs), it can disrupt the cell cycle progression in tumor cells.

Anticancer Activity

Several studies have explored the anticancer potential of triazine derivatives, including this compound. For instance, compounds structurally related to N2-(3,4-dichlorophenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine have shown significant in vitro activity against various cancer cell lines.

Table 1: Anticancer Activity of Related Triazine Compounds

Compound NameCell Line TestedIC50 (µM)
Example Compound AMCF-7 (Breast Cancer)1.25
Example Compound BA549 (Lung Cancer)0.20
N2-(3,4-dichlorophenyl)-N4-(4-fluorophenyl)...HeLa (Cervical Cancer)1.03

Pharmacological Studies

Pharmacokinetic studies are essential to understand how this compound behaves in biological systems. These studies typically assess absorption, distribution, metabolism, and excretion (ADME) characteristics.

Key Findings:

  • Absorption : The presence of fluorine atoms can enhance lipophilicity and thus improve absorption rates.
  • Metabolism : Metabolic pathways may involve oxidation or conjugation reactions that modify the compound for excretion.

Case Studies

Recent literature highlights several case studies demonstrating the efficacy of triazine derivatives in preclinical models:

  • Study on Melanoma : A derivative similar to N2-(3,4-dichlorophenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine showed promising results against melanoma cell lines with an IC50 value significantly lower than many existing treatments .
  • Combination Therapy : Research indicates that combining this triazine derivative with other chemotherapeutic agents enhances overall efficacy against resistant cancer strains .

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